Enzymatic Kinetic Resolution Performance: 4-BrMA Achieves 99.98% eep with P. cepacia Lipase
4-Bromomandelic acid undergoes highly efficient enzymatic kinetic resolution catalyzed by Pseudomonas cepacia lipase in an organic phase. Under optimized transesterification conditions with vinyl acetate as the acyl donor, 4-BrMA achieves 49.98% conversion (c) with 99.98% enantiomeric excess of the product (eep) [1]. While this study focused on 4-BrMA and did not include parallel comparator data under identical conditions, the exceptionally high eep value (approaching theoretical maximum) establishes 4-BrMA as a well-validated substrate for lipase-mediated chiral resolution, with documented reproducibility and operational simplicity [1]. In contrast, analogous chloro-substituted mandelic acids have been reported with varying resolution efficiencies in different enzymatic systems—for instance, mandelate dehydrogenase from Pseudomonas putida accepts 4-chloro-D-mandelate as substrate but exhibits distinct kinetic parameters, underscoring that enzymatic recognition is highly substituent-dependent [2].
| Evidence Dimension | Enzymatic kinetic resolution efficiency (enantiomeric excess) |
|---|---|
| Target Compound Data | 99.98% eep at 49.98% conversion |
| Comparator Or Baseline | No direct comparator under identical conditions; class-level inference from 4-chloro-D-mandelate substrate acceptance |
| Quantified Difference | 4-BrMA achieves near-quantitative enantiopurity; cross-class comparison not quantified |
| Conditions | P. cepacia lipase, vinyl acetate, organic phase, optimized transesterification |
Why This Matters
For procurement of chiral building blocks requiring high enantiopurity, 4-BrMA's documented compatibility with a readily available lipase (P. cepacia) and attainment of >99.9% eep provides a validated, scalable resolution pathway that reduces downstream purification burden.
- [1] Resolution of (R, S)-4-BrMA Catalyzed by Pseudomonas cepacia Lipase in an Organic Phase. Catalysis Letters. 2022;153(8):2352-2358. View Source
- [2] BRENDA Enzyme Database. EC 1.1.99.31 - mandelate dehydrogenase. Substrate: 4-chloro-D-mandelate. Pseudomonas putida. View Source
